molecular formula C11H14Cl2O3S B14024615 Neopentyl 3,5-dichlorobenzenesulfonate

Neopentyl 3,5-dichlorobenzenesulfonate

Cat. No.: B14024615
M. Wt: 297.2 g/mol
InChI Key: RKCJRLDWUGGWKZ-UHFFFAOYSA-N
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Description

Neopentyl 3,5-dichlorobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a neopentyl group attached to a 3,5-dichlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neopentyl 3,5-dichlorobenzenesulfonate typically involves the reaction of neopentyl alcohol with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Neopentyl 3,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

    Oxidation: Oxidative cleavage of the sulfonate ester can yield 3,5-dichlorobenzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of neopentyl-substituted derivatives.

    Reduction: Formation of neopentyl 3,5-dichlorobenzenesulfonamide or 3,5-dichlorobenzenesulfonic acid.

    Oxidation: Formation of 3,5-dichlorobenzenesulfonic acid.

Scientific Research Applications

Neopentyl 3,5-dichlorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of neopentyl 3,5-dichlorobenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is displaced by nucleophiles to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Neopentyl 3,5-dichlorobenzenesulfonate can be compared with other sulfonate esters, such as:

  • Methyl 3,5-dichlorobenzenesulfonate
  • Ethyl 3,5-dichlorobenzenesulfonate
  • Isopropyl 3,5-dichlorobenzenesulfonate

Uniqueness:

  • Steric Hindrance: The neopentyl group provides significant steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
  • Stability: The neopentyl group enhances the thermal and chemical stability of the compound compared to smaller alkyl groups.

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C11H14Cl2O3S

Molecular Weight

297.2 g/mol

IUPAC Name

2,2-dimethylpropyl 3,5-dichlorobenzenesulfonate

InChI

InChI=1S/C11H14Cl2O3S/c1-11(2,3)7-16-17(14,15)10-5-8(12)4-9(13)6-10/h4-6H,7H2,1-3H3

InChI Key

RKCJRLDWUGGWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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